molecular formula C17H13ClF2N4O2 B13363965 1-(3-chlorophenyl)-N-[3-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide

1-(3-chlorophenyl)-N-[3-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide

Cat. No.: B13363965
M. Wt: 378.8 g/mol
InChI Key: HGIKEUBUQRYFME-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-N-[3-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms, and is substituted with chlorophenyl and difluoromethoxyphenyl groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

The synthesis of 1-(3-chlorophenyl)-N-[3-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.

    Introduction of Substituents: The chlorophenyl and difluoromethoxyphenyl groups are introduced through nucleophilic substitution reactions. These reactions often require the use of reagents such as chlorinating agents and fluorinating agents.

    Coupling Reactions: The final step involves coupling the triazole ring with the substituted phenyl groups using coupling reagents like carbodiimides or phosphonium salts.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

1-(3-Chlorophenyl)-N-[3-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl or difluoromethoxyphenyl groups, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-Chlorophenyl)-N-[3-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-N-[3-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, inhibiting or activating specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

1-(3-Chlorophenyl)-N-[3-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide can be compared with other similar compounds, such as:

    Dimethomorph: A fungicide with a similar triazole ring structure but different substituents.

    Fluconazole: An antifungal agent with a triazole ring and different substituents.

    Itraconazole: Another antifungal agent with a triazole ring and different substituents.

Properties

Molecular Formula

C17H13ClF2N4O2

Molecular Weight

378.8 g/mol

IUPAC Name

1-(3-chlorophenyl)-N-[3-(difluoromethoxy)phenyl]-5-methyl-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C17H13ClF2N4O2/c1-10-21-15(23-24(10)13-6-2-4-11(18)8-13)16(25)22-12-5-3-7-14(9-12)26-17(19)20/h2-9,17H,1H3,(H,22,25)

InChI Key

HGIKEUBUQRYFME-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NN1C2=CC(=CC=C2)Cl)C(=O)NC3=CC(=CC=C3)OC(F)F

Origin of Product

United States

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